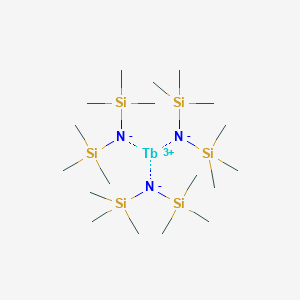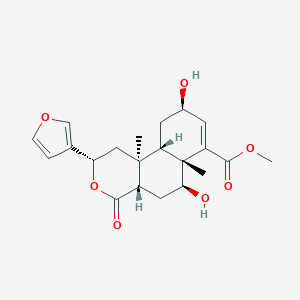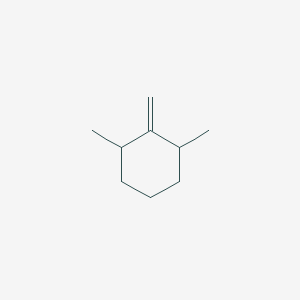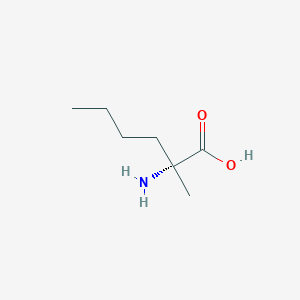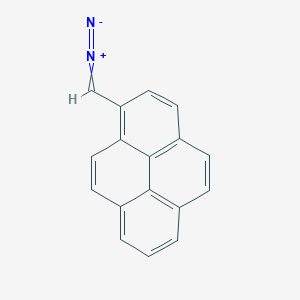
ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate, also known as DCP, is a chemical compound commonly used in scientific research for its unique properties. DCP is a pyrrole-based compound that has been shown to have potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate varies depending on its application. In cancer treatment, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate inhibits acetylcholinesterase, which increases the levels of acetylcholine in the brain and improves cognitive function. In insecticide applications, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate acts as a neurotoxin, disrupting the nervous system of pests and leading to their death.
Effets Biochimiques Et Physiologiques
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects depending on its application. In cancer treatment, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to improve cognitive function and memory. In insecticide applications, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to cause paralysis and death in pests.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its properties. However, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate also has some limitations. It can be toxic to humans and animals, and its use requires proper safety precautions. Additionally, its effectiveness can vary depending on the specific application and the concentration used.
Orientations Futures
There are several future directions for the study of ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate. In medicine, further research could be conducted to explore its potential use in the treatment of other diseases. In agriculture, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate could be further studied for its potential use in pest control. In material science, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate could be used to synthesize novel materials with unique properties. Additionally, further research could be conducted to explore the potential toxicity of ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate and to develop safer alternatives.
Conclusion:
In conclusion, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate is a pyrrole-based compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its properties. ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have anticancer, insecticidal, and neuroprotective properties, among others. However, its use requires proper safety precautions, and its effectiveness can vary depending on the specific application. Future research could explore its potential use in the treatment of other diseases, pest control, and material science.
Méthodes De Synthèse
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate can be synthesized through a multistep process starting with the reaction of 2,3-dichlorobenzaldehyde and ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrazine hydrate to form the pyrrole ring. Finally, the carboxylic acid group is introduced through the reaction with chloroacetyl chloride.
Applications De Recherche Scientifique
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields. In medicine, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have anticancer properties by inhibiting the proliferation of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In agriculture, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have insecticidal properties against various pests. In material science, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been studied for its potential use in the synthesis of novel materials.
Propriétés
Numéro CAS |
103999-55-9 |
|---|---|
Nom du produit |
ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
Formule moléculaire |
C13H11Cl2NO2 |
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-4-3-5-11(14)12(8)15/h3-7,16H,2H2,1H3 |
Clé InChI |
FUKPTHDLKFWUGQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
CCOC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
Synonymes |
4-(2,3-DICHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACIDETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)
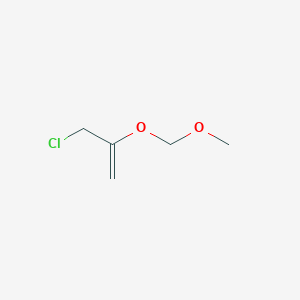



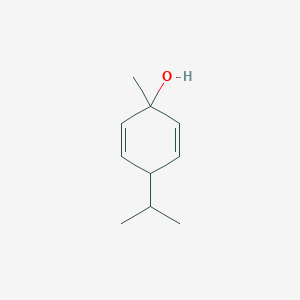
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)

